Gastrodenol

Description

Scope and Significance of Gastrodenol in Contemporary Chemical Biology and Translational Research

This compound holds significance in contemporary chemical biology and translational research due to its multifaceted biological activities and its utility as a chemical tool. Beyond its established role in treating gastrointestinal conditions, recent studies highlight its potential in other areas.

Detailed research findings indicate that this compound can suppress pyroptosis, a form of inflammatory programmed cell death mediated by the NLRP3 inflammasome and Gasdermin D (GSDMD). researchgate.netnih.gov Mechanistically, this compound has been shown to inhibit the activation and oligomerization of NLRP3 and the oligomerization of the adaptor protein ASC by directly binding to NLRP3. researchgate.netnih.gov This interaction is primarily driven by hydrogen bonding and hydrophobic forces, involving specific amino acid residues in NLRP3 such as PHE-727, LEU-723, and ASP-700. nih.gov In mouse models, this compound treatment attenuated pyroptosis-mediated inflammatory diseases, including experimental autoimmune encephalomyelitis (EAE), lipopolysaccharide (LPS)-induced sepsis, and monosodium urate (MSU)-induced peritonitis. researchgate.netnih.gov These findings suggest this compound as a potential therapeutic strategy for NLRP3-GSDMD mediated diseases. researchgate.netnih.gov

Furthermore, this compound has emerged as a valuable reagent in chemical biology for generating constrained bicyclic peptides. nih.govbiorxiv.orgresearchgate.netd-nb.infobiorxiv.org It is a water-soluble bismuth(III) reagent that facilitates the instantaneous and quantitative formation of bismuth-peptide bicycles from linear peptide precursors containing three cysteine residues under biocompatible conditions at physiological pH. nih.govbiorxiv.orgresearchgate.netd-nb.infobiorxiv.org This method eliminates the need for organic co-solvents, which were previously required with water-insoluble bismuth salts like bismuth tribromide. nih.govbiorxiv.orgd-nb.info The use of this compound in phage display has enabled the genetic encoding of peptide-bismuth bicycles, offering a method for discovering structurally rigid, high-affinity peptide ligands. biorxiv.orgresearchgate.netbiorxiv.org Studies have shown that bicyclic peptides generated using this compound exhibit significantly increased affinity to protein targets compared to their linear counterparts. nih.govbiorxiv.orgbiorxiv.org For instance, a bismuth bicycle showed approximately 200 times higher activity than its linear precursor in binding to streptavidin. biorxiv.org This application of this compound is significant for drug discovery, particularly in identifying bicyclic peptide ligands for various targets, including those for radiopharmaceuticals. nih.gov

In the context of antiviral research, this compound has demonstrated potential as a broad-spectrum anti-betacoronavirus drug. researchgate.netnih.govresearchgate.net Research indicates that this compound acts as an allosteric inhibitor of coronavirus 3-chymotrypsin-like proteases (3CLpro or Mpro), which are crucial for viral maturation. nih.govresearchgate.net Binding of this compound to betacoronavirus 3CLpros leads to increased allosteric deuterium (B1214612) exchange, promoting a monomeric conformation of the enzyme. nih.govresearchgate.net Molecular dynamics simulations suggest that this compound binding to SARS-CoV-2 3CLpro disrupts the hydrogen bond network at the dimer interface. researchgate.netnih.govresearchgate.net This inhibition of 3CLpro dimerization is a key mechanism by which this compound exerts its antiviral effects. researchgate.net this compound has been shown to inhibit 3CLpro enzyme activity in vitro and the replication of SARS-CoV-2 in cell culture and animal models. researchgate.net

The research findings on this compound's activity in pyroptosis inhibition and its role in generating bicyclic peptides highlight its expanding significance beyond traditional gastrointestinal applications, positioning it as a compound of interest in contemporary chemical biology and translational research.

Research Findings Summary

| Research Area | Key Findings | Mechanism of Action | Model/Methodology |

| Pyroptosis Inhibition | Suppresses NLRP3/GSDMD-mediated pyroptosis; attenuates inflammatory diseases (EAE, LPS-induced sepsis, MSU-induced peritonitis). researchgate.netnih.gov | Inhibits NLRP3 inflammasome activation and oligomerization; reduces ASC oligomerization by directly binding to NLRP3 via hydrogen bonding and hydrophobic forces (PHE-727, LEU-723, ASP-700). researchgate.netnih.gov | Macrophages (in vitro), Mouse models (EAE, LPS-induced sepsis, MSU-induced peritonitis). researchgate.netnih.gov |

| Bicyclic Peptide Generation | Enables instantaneous and quantitative formation of bismuth-peptide bicycles from linear peptides with three cysteine residues. nih.govbiorxiv.orgresearchgate.netd-nb.infobiorxiv.org Increases peptide affinity to protein targets. nih.govbiorxiv.orgbiorxiv.org | Water-soluble Bi(III) reagent that reacts with cysteine residues under biocompatible conditions at physiological pH. nih.govbiorxiv.orgresearchgate.netd-nb.infobiorxiv.org | Phage display, Solid-phase peptide synthesis, Surface Plasmon Resonance (SPR). nih.govbiorxiv.orgbiorxiv.org |

| Antiviral Activity (Betacoronavirus) | Potential broad-spectrum anti-betacoronavirus activity; inhibits SARS-CoV-2 replication. researchgate.netnih.govresearchgate.net | Allosteric inhibitor of coronavirus 3CLpro; promotes monomeric conformation by disrupting hydrogen bonds at the dimer interface. researchgate.netnih.govresearchgate.net Inhibits 3CLpro enzyme activity. researchgate.net | In vitro enzyme assays, Cell culture (Vero E6), Animal model (hamster). researchgate.net Molecular Dynamics Simulation (MD). researchgate.netnih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases. |

|---|---|

CAS No. |

57644-54-9 |

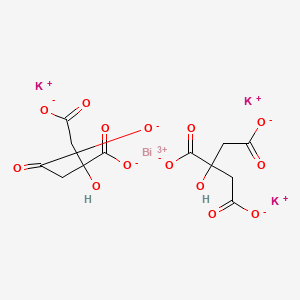

Molecular Formula |

C6H8BiKO7 |

Molecular Weight |

440.20 g/mol |

IUPAC Name |

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);; |

InChI Key |

ZBCVUEHBBZTSOB-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K].[Bi] |

Appearance |

Solid powder |

Other CAS No. |

57644-54-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |

Origin of Product |

United States |

Molecular Mechanisms of Action of Gastrodenol

Modulation of Inflammatory Signaling Pathways

Gastrodenol exerts its anti-inflammatory effects primarily by modulating signaling cascades involved in the innate immune response. A key target of this compound's action is the NLRP3 inflammasome pathway, which plays a critical role in the initiation and progression of inflammation. researchgate.netresearchgate.netnih.gov

Inhibition of Pyroptosis via NLRP3 Inflammasome Pathway

Pyroptosis is a highly inflammatory form of programmed cell death mediated by inflammasomes, notably the NLRP3 inflammasome. This compound has been shown to effectively inhibit this process. researchgate.netresearchgate.netnih.gov The mechanism involves disrupting several crucial steps in the assembly and activation of the NLRP3 inflammasome and the subsequent execution of pyroptosis. researchgate.netresearchgate.netnih.gov

The activation of the NLRP3 inflammasome is contingent upon the oligomerization of the NLRP3 protein. This self-assembly is a critical step for the formation of the inflammasome complex. Studies have consistently shown that this compound significantly suppresses the oligomerization of NLRP3. researchgate.netresearchgate.netnih.gov This inhibition of NLRP3 aggregation is a primary mechanism by which this compound prevents inflammasome activation. nih.gov

Following NLRP3 oligomerization, the adaptor protein ASC is recruited and also undergoes oligomerization, forming a structure known as the ASC speck. This speck serves as a platform for caspase-1 recruitment and activation. This compound has been found to reduce the oligomerization of ASC. researchgate.netresearchgate.netnih.gov By inhibiting both NLRP3 and ASC oligomerization, this compound effectively blocks the assembly of the functional inflammasome complex. nih.gov

Activated caspase-1, downstream of the NLRP3 inflammasome, cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD then translocates to the cell membrane, forming pores that lead to cell lysis and the release of inflammatory mediators, the hallmark of pyroptosis. This compound suppresses GSDMD-mediated pyroptosis. researchgate.netresearchgate.netnih.gov This attenuation is a direct consequence of inhibiting the upstream activation of the NLRP3 inflammasome and caspase-1, thereby preventing the cleavage of GSDMD. researchgate.net

The NLRP3 inflammasome and subsequent caspase-1 activation are essential for the maturation and secretion of key pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18). This compound inhibits the secretion of these pro-inflammatory cytokines. researchgate.netresearchgate.netnih.gov This effect is directly linked to its ability to suppress the NLRP3 inflammasome pathway, preventing the enzymatic processing and release of these potent inflammatory mediators. researchgate.net

Table 1: Effects of this compound on NLRP3 Inflammasome Pathway Components

| Component Affected | Effect of this compound | Key Outcome | Source |

| NLRP3 Oligomerization | Suppressed | Prevents inflammasome assembly | researchgate.netresearchgate.netnih.gov |

| ASC Oligomerization | Reduced | Blocks inflammasome platform formation | researchgate.netresearchgate.netnih.gov |

| GSDMD Cleavage/Pyroptosis | Attenuated/Suppressed | Inhibits inflammatory cell death | researchgate.netresearchgate.netnih.gov |

| IL-1β and IL-18 Secretion | Inhibited | Reduces release of pro-inflammatory cytokines | researchgate.netresearchgate.netnih.gov |

Interaction Mechanisms with Key Inflammatory Proteins

Detailed research has elucidated the molecular basis of this compound's interaction with key proteins in the inflammatory cascade. This compound has been shown to directly bind to NLRP3. nih.gov This direct interaction is crucial for its inhibitory effect on NLRP3 oligomerization and subsequent inflammasome activation. nih.gov The binding is primarily mediated through hydrogen bonding and hydrophobic forces. nih.gov Specific amino acid residues in NLRP3 involved in hydrogen bond formation with this compound include PHE-727, LEU-723, and ASP-700. nih.gov This direct binding interaction highlights a specific molecular target for this compound within the NLRP3 inflammasome pathway. nih.gov

Table 2: Interaction of this compound with NLRP3

| Interaction Type | Details | Involved Residues (NLRP3) | Source |

| Direct Binding | This compound binds directly to NLRP3. | Not specified for binding | nih.gov |

| Hydrogen Bonding | Forms hydrogen bonds with specific residues. | PHE-727, LEU-723, ASP-700 | nih.gov |

| Hydrophobic Forces | Contributes to the interaction. | Not specified | nih.gov |

Molecular Mechanisms and Biological Activities of this compound

This compound, also known by synonyms such as Bismuth tripotassium dicitrate or Colloidal Bismuth Subcitrate (CBS), is a chemical compound that has demonstrated a range of biological activities, particularly in the context of inflammatory responses, viral infections, and bacterial pathogens. targetmol.commolnova.compharmacompass.com Its mechanisms of action involve intricate interactions at the molecular level, targeting key proteins and cellular processes.

The biological effects of this compound are mediated through specific molecular interactions, including direct binding to target proteins and modulation of protein function.

Direct Binding to NLRP3

Research indicates that this compound directly interacts with the Nucleotide-binding Oligomerization Domain-like Receptor Family Pyrin Domain-containing Protein 3 (NLRP3). nih.govresearchgate.net This direct binding is crucial for its inhibitory effect on the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune system and inflammatory responses. nih.govresearchgate.netresearchgate.net By binding to NLRP3, this compound effectively inhibits the activation and oligomerization of the NLRP3 inflammasome. nih.govresearchgate.net Furthermore, it has been shown to reduce the oligomerization of the adaptor protein apoptosis-associated speck like protein containing a caspase activation and recruitment domain (ASC), which is essential for inflammasome assembly and downstream signaling. nih.govresearchgate.net

Role of Hydrogen Bonding and Hydrophobic Forces in Protein-Compound Interaction

The interaction between this compound and NLRP3 is facilitated by specific molecular forces, primarily hydrogen bonding and hydrophobic forces. nih.gov Detailed mechanistic studies have identified key amino acid residues on the NLRP3 protein that are involved in these interactions. Hydrogen bonds are formed with residues such as PHE-727, LEU-723, and ASP-700 within the NLRP3 structure. nih.gov These interactions, along with hydrophobic forces, contribute to the stable binding of this compound to NLRP3, leading to the observed inhibition of inflammasome activation. nih.govresearchgate.netplos.orgbenthamopen.com The balance and interplay between hydrogen bonding and hydrophobic interactions are fundamental in determining the binding affinity and efficacy of compounds targeting proteins. researchgate.netplos.org

Antiviral Activity and Target Engagement

This compound has also exhibited antiviral properties, particularly against coronaviruses, by targeting essential viral enzymes.

Allosteric Inhibition of Viral Proteases (e.g., CoV 3CLpro)

This compound functions as an allosteric inhibitor of coronavirus 3-chymotrypsin-like proteases (3CLpro), also known as main proteases (Mpro). nih.govresearchgate.netresearchgate.net These proteases are vital for the viral life cycle, being responsible for cleaving viral polyproteins into functional proteins required for replication and assembly. mdpi.comnih.gov Allosteric inhibition involves binding to a site distinct from the enzyme's active site, inducing conformational changes that impair catalytic activity. nih.govmdpi.com this compound's binding to betacoronavirus 3CLpros leads to increased allosteric deuterium (B1214612) exchange, resulting in a monomeric conformation of the protease upon binding. nih.gov

Disruption of Viral Protein Dimerization (e.g., SARS-CoV-2 3CLpro)

A key mechanism underlying the antiviral activity of this compound against coronaviruses, including SARS-CoV-2, is the disruption of viral protein dimerization, specifically the dimerization of 3CLpro. nih.govresearchgate.netresearchgate.netmdpi.com The dimeric form of 3CLpro is catalytically active, and maintaining this dimeric conformation is crucial for viral activity. nih.govmdpi.com Molecular dynamics simulations have provided insights into this mechanism, showing that the binding of this compound to SARS-CoV-2 3CLpro disrupts the hydrogen bond at the dimer interface. nih.govresearchgate.netresearchgate.net This disruption leads to the dissociation of the dimer into monomers, thereby inhibiting the protease's function and consequently suppressing viral replication. nih.govresearchgate.netresearchgate.net This allosteric mechanism of inhibiting dimerization presents a promising strategy for developing broad-spectrum antiviral agents against betacoronaviruses. nih.govresearchgate.netdrugtargetreview.com

Antimicrobial Properties and Associated Mechanisms

Beyond its anti-inflammatory and antiviral effects, bismuth-based compounds, including those related to this compound, possess antimicrobial properties against various bacterial pathogens.

General Antimicrobial Action Against Bacterial Pathogens

Bismuth-based drugs, such as bismuth subsalicylate and colloidal bismuth subcitrate (this compound), have demonstrated antimicrobial activity against a range of bacterial pathogens, particularly those affecting the gastrointestinal tract. researchgate.netnih.govwikipedia.orgnih.gov This includes activity against Helicobacter pylori, a bacterium implicated in peptic ulcers, as well as enteric pathogens like Escherichia coli, Salmonella, and Shigella. researchgate.netnih.govwikipedia.orgnih.gov Studies have shown that these compounds can inhibit bacterial growth or directly kill bacteria. nih.govnih.gov The mechanisms are not fully elucidated but are thought to involve several factors, including the potential for bismuth to exert an oligodynamic effect, where small amounts of the heavy metal can damage various bacterial species. wikipedia.orgmdpi.com Microscopy studies have detected the presence of bismuth on bacterial membranes and within bacterial organisms following treatment, suggesting direct interaction and potential disruption of cellular integrity and metabolic processes. nih.govnih.gov Bismuth can also interfere with iron homeostasis in bacteria, enhancing the efficacy of co-administered antibiotics. researchgate.net

Antimicrobial Properties and Associated Mechanisms

Influence of Metal Transport Mechanisms on Antimicrobial Efficacy

The antimicrobial action of bismuth compounds, including this compound, is influenced by metal transport mechanisms in bacteria, particularly concerning iron homeostasis nih.govresearchgate.net. Bismuth disrupts iron homeostasis by binding to bacterial siderophores, which are small, high-affinity iron-chelating compounds essential for bacterial iron uptake researchgate.net. This interference with iron acquisition is a key aspect of bismuth's antibacterial effect nih.gov.

Furthermore, bismuth can impair the activity of the bacterial electron transport chain (ETC) by disrupting iron-sulfur cluster-containing enzymes, including respiration complexes researchgate.net. This inhibition of the ETC dissipates the proton motive force and can impair efflux pump activity, leading to the intracellular accumulation of antibiotics and enhancing their efficacy researchgate.net. Resistance to the inhibitory action of bismuth among Gram-negative bacteria is inversely related to iron concentration and strongly dependent on iron transport mechanisms nih.gov. The data suggest that bismuth action is largely a nonspecific, competitive interference with iron-transport, related primarily to atomic valence nih.gov. Metal ions, in general, can augment the biological efficacy of antimicrobial peptides, potentially by altering their physicochemical properties and membrane interaction frontiersin.org.

Gastroprotective and Ulcer Healing Modalities in Preclinical Context

Preclinical studies have demonstrated the significant gastroprotective and ulcer healing properties of this compound. These effects are mediated through several modalities that enhance the integrity of the mucosal barrier and promote tissue repair.

Effects on Mucosal Integrity and Repair Processes

This compound enhances the healing of chronic gastric and duodenal ulcers in experimental models researchgate.net. It accelerates re-epithelialisation and tissue repair of the ulcerated mucosa researchgate.net. Mucosal integrity is a primary defense against injury, and its repair involves processes like restitution and regeneration nih.govnih.gov. Restitution is a rapid process where cells at the wound edge migrate to cover the denuded area without cell proliferation nih.govnih.gov. This compound contributes to this repair by potentially influencing factors that promote cell migration and the formation of a new intact epithelial barrier vin.com. It is reported to accelerate ulcer healing and cause an accumulation of epidermal growth factor around the ulcer, which is crucial for tissue repair nih.gov.

Modulation of Growth Factor Pathways (e.g., EGF-mediated mechanisms)

A key mechanism by which this compound promotes ulcer healing is through the modulation of growth factor pathways, particularly those involving epidermal growth factor (EGF) nih.govresearchgate.net. This compound has been found to bind EGF in a pH-dependent manner and accumulate it specifically in the ulcer area nih.govresearchgate.net. This localized concentration of EGF is thought to accelerate the re-epithelialisation and tissue repair of the ulcerated mucosa researchgate.net. Studies suggest that the ulcer healing effects of this compound are mediated, at least in part, via an EGF-mediated mechanism researchgate.net. Furthermore, research indicates that this compound can interact with EGF, forming a complex chemrxiv.org. EGF receptor activation is known to stimulate cell proliferation and migration, processes vital for mucosal repair nih.govresearchgate.net.

Influence on Prostaglandin (B15479496) Synthesis and Mucosal Defense

This compound influences prostaglandin synthesis, which is a critical component of mucosal defense nih.govresearchgate.netvin.com. It increases the mucosal generation and secretion of prostaglandins (B1171923) nih.govresearchgate.netvin.com. Prostaglandins play a vital role in protecting the gastroduodenal mucosa by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting cellular repair vin.comnih.gov. They are considered important factors in maintaining normal mucosal integrity and exhibit cytoprotective properties vin.comnih.gov. Deficiency in gastroduodenal mucosal prostaglandin synthesis has been implicated in the pathogenesis of peptic ulcer disease kjim.org. By increasing prostaglandin levels, this compound enhances these endogenous defense mechanisms, contributing to its gastroprotective effects nih.govresearchgate.netvin.com.

Summary of this compound's Effects on Mucosal Defense and Repair:

| Mechanism | Effect |

| Mucosal Integrity and Repair | Accelerates re-epithelialisation and tissue repair, enhances ulcer healing. nih.govresearchgate.net |

| Growth Factor Modulation (EGF) | Binds and accumulates EGF at ulcer site, promoting repair. nih.govresearchgate.net |

| Prostaglandin Synthesis | Increases mucosal generation/secretion of prostaglandins. nih.govresearchgate.netvin.com |

Preclinical Investigation Paradigms of Gastrodenol

In Vitro Research Models and Cellular Assays

In vitro studies utilizing various cell-based models have been instrumental in understanding the direct effects of Gastrodenol at the cellular level. These models allow for controlled environments to assess specific cellular processes and molecular interactions.

Macrophage-Based Pyroptosis Inhibition Assays

Research has demonstrated that this compound exhibits potent anti-pyroptosis and anti-inflammatory effects in both mouse and human macrophages. researchgate.netresearchgate.netresearchgate.net Pyroptosis, a highly inflammatory form of programmed cell death, is mediated by the formation of inflammasomes, such as the NLRP3 inflammasome, leading to the cleavage of Gasdermin D (GSDMD) and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netresearchgate.netnih.gov

In vitro experiments using macrophages stimulated with lipopolysaccharide (LPS) in combination with ATP, nigericin, or monosodium urate (MSU) have shown that this compound significantly suppresses NLRP3/GSDMD-mediated pyroptosis. researchgate.netresearchgate.net This inhibitory effect extends to the reduction of pro-inflammatory cytokine secretion. researchgate.netnih.gov Mechanistic investigations indicate that this compound inhibits the oligomerization of NLRP3 and the adaptor protein ASC (apoptosis-associated speck like protein containing a caspase activation and recruitment domain). researchgate.netnih.gov The observed anti-pyroptotic function appears to be dependent on the NLRP3-Casp1-GSDMD pathway, rather than NF-κB, AIM2, or NLRC4 inflammasome signaling. researchgate.net

| Stimulus (in Macrophages) | Effect of this compound | Key Mechanism Involved | Citation |

|---|---|---|---|

| LPS + ATP | Suppresses pyroptosis, Reduces IL-1β secretion | Inhibits NLRP3/ASC oligomerization | researchgate.netresearchgate.net |

| LPS + Nigericin | Suppresses pyroptosis, Reduces IL-1β secretion | Inhibits NLRP3/ASC oligomerization | researchgate.netresearchgate.net |

| LPS + MSU | Suppresses pyroptosis, Reduces IL-1β secretion | Inhibits NLRP3/ASC oligomerization | researchgate.netresearchgate.net |

Viral Replication Inhibition Studies in Cell Lines (e.g., Vero E6 cells)

This compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Studies using infected cell lines, such as Vero E6 cells, have demonstrated that this compound can inhibit viral replication. researchgate.netresearchgate.net

Vero E6 cells, an epithelial cell line derived from African green monkey kidney, are widely used in virology research due to their high susceptibility to a broad range of viruses, including coronaviruses, and their ability to support efficient viral replication. nih.govcytion.com Research indicates that this compound inhibits the proteolytic activity of the SARS-CoV-2 3CLpro (main protease or Mpro), an enzyme crucial for viral maturation. researchgate.netresearchgate.net This inhibition occurs through the binding of this compound to allosteric sites on the enzyme, which disrupts the hydrogen bonds at the dimer interface, thereby suppressing viral replication in mammalian cells. researchgate.netresearchgate.net this compound was identified in one screen as one of five compounds that inhibited SARS-CoV-2 replication in Huh 7 cells. chemrxiv.org

Cellular Cytotoxicity and Viability Assessments

Assessment of cellular cytotoxicity and viability is a standard component of preclinical in vitro studies to determine the potential toxic effects of a compound on cells. Various methods are employed for these assessments, including assays that measure membrane integrity (e.g., LDH release) or metabolic activity (e.g., CCK-8, MTS, or RealTime-Glo assays). researchgate.netnih.govpromega.in

In the context of antiviral studies, the cytotoxicity of this compound has been evaluated in cell lines like Vero E6 cells. One study reported a half cytotoxicity concentration (CC50) for this compound in Vero E6 cells of 3254 ± 21 μM. researchgate.net These assessments help to determine the therapeutic index of a compound by comparing the concentration required for efficacy against the concentration that causes toxicity.

Receptor-Ligand Binding and Target Engagement Studies

Understanding how a compound interacts with its biological targets is crucial for elucidating its mechanism of action. Receptor-ligand binding and target engagement studies provide insights into these interactions. Target engagement refers to the binding of a compound to its intended target within a living system, which can be influenced by various cellular factors not present in cell-free systems. nih.govfrontiersin.org

Studies on this compound's anti-pyroptotic effects have shown that it directly binds to NLRP3. nih.gov This interaction is primarily mediated through hydrogen bonding and hydrophobic forces. nih.gov In the context of its antiviral activity, this compound allosterically inhibits SARS-CoV-2 3CLpro by binding to specific sites, leading to a conformational change that affects the enzyme's activity and dimerization. researchgate.netresearchgate.net Methods for assessing target engagement include techniques such as radioligand-displacement assays, which can be used in both cells and animal models, and the cellular thermal shift assay (CETSA), a label-free method for assessing target engagement in intact cells or cell lysates. frontiersin.orgnih.gov

In Vivo Animal Models for Efficacy and Mechanistic Elucidation

In vivo animal models are essential for evaluating the efficacy of a compound in a complex biological system and for further elucidating its mechanisms of action in a physiological context. This compound has been tested in several animal models of inflammatory diseases.

Inflammatory Disease Models

This compound treatment has demonstrated remarkable attenuation of pyroptosis-mediated inflammatory diseases in mouse models. researchgate.netnih.govdntb.gov.ua

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system. nih.govcriver.com Studies have shown that this compound can ameliorate the severity of EAE in mice. researchgate.netresearchgate.netnih.gov This suggests a potential therapeutic effect in autoimmune inflammatory conditions mediated by pathways involving pyroptosis.

Lipopolysaccharide-Induced Sepsis Models: Sepsis is a life-threatening condition caused by a dysregulated host response to infection, often involving excessive inflammation and organ damage. LPS-induced sepsis models in mice are used to study the inflammatory response to bacterial endotoxins. This compound treatment has been shown to significantly protect mice from septic shock induced by LPS. researchgate.netresearchgate.netnih.gov

Monosodium Urate-Induced Peritonitis: Monosodium urate (MSU) crystals are known to induce acute inflammation, particularly in gout, by activating the NLRP3 inflammasome in macrophages, leading to the release of IL-1β. researchgate.netfrontiersin.orgmusculoskeletalkey.com MSU-induced peritonitis is an animal model used to study crystal-induced inflammation. This compound has demonstrated the ability to alleviate inflammation in this model. researchgate.netresearchgate.netnih.gov

These in vivo findings complement the in vitro data, supporting the role of this compound as an inhibitor of pyroptosis and its potential therapeutic application in various inflammatory conditions.

| Animal Model | Disease Context Represented | Effect of this compound | Citation |

|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis (MS) | Ameliorates disease severity | researchgate.netresearchgate.netnih.gov |

| LPS-Induced Sepsis | Septic Shock | Protects mice from septic shock | researchgate.netresearchgate.netnih.gov |

| Monosodium Urate-Induced Peritonitis | Crystal-Induced Inflammation (Gout) | Alleviates inflammation | researchgate.netresearchgate.netnih.gov |

Gastrointestinal Disease Models (e.g., Helicobacter pylori Infection Models in Rodents and Other Species)

This compound is recognized in the context of treating H. pylori infections. nih.govmdpi.com However, specific detailed preclinical data demonstrating the effects of this compound in H. pylori infection models in rodents or other species, such as bacterial load reduction, changes in gastric inflammation, or ulcer healing rates within these models, were not available in the reviewed literature.

Models for Gastric Mucosal Protection and Ulcer Healing

Preclinical evaluation of agents aimed at protecting the gastric mucosa and promoting ulcer healing utilizes various animal models designed to induce gastric lesions through different mechanisms. Common models include those involving induction by non-steroidal anti-inflammatory drugs (NSAIDs), ethanol, stress (such as restraint stress or cold water immersion), acetic acid, or mechanical injury like mucosal resection. plos.orgmdpi.commdpi.comnih.govkoreamed.orgresearchgate.netjpccr.eunih.gov These models, primarily conducted in rodents (rats and mice) and sometimes rabbits, allow for the assessment of parameters such as ulcer size, number of lesions, histological changes, and indicators of mucosal defense and repair. plos.orgmdpi.commdpi.comnih.govkoreamed.orgjpccr.eu The gastric mucosal barrier, involving factors like mucus secretion and epithelial integrity, is a key component of defense against injury and is studied in these models. nih.govnih.gov

While this compound is associated with the treatment of peptic ulcers, specific detailed preclinical data from studies evaluating this compound's efficacy in established gastric mucosal protection or ulcer healing models (e.g., NSAID-induced ulcers, acetic acid-induced ulcers) in animals were not found in the reviewed literature. Studies in these models often report on the protective or healing effects of other compounds, such as a standardized herbal formula or plant extracts, by assessing parameters like reduced lesion scores, decreased inflammatory markers, and enhanced mucosal defense factors. mdpi.commdpi.com

Advanced Methodological Approaches in Gastrodenol Research

Spectroscopic and Structural Biology Techniques

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the structure and dynamics of proteins in solution. nih.govthermofisher.com The method relies on the principle that amide hydrogens on the backbone of a protein exchange with deuterium atoms when the protein is incubated in a deuterated buffer (D₂O). thermofisher.com The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonds, which are hallmarks of protein secondary and tertiary structure. researchgate.net Regions of the protein that are flexible or unstructured will exchange hydrogens for deuterium more rapidly than regions that are folded and stable. By measuring the increase in mass over time using mass spectrometry, researchers can gain detailed information about protein conformation, folding, and ligand binding. researchgate.net

In the study of Gastrodenol, HDX-MS can be employed to understand how its components, particularly the bismuth compounds, interact with target proteins. For instance, this technique could map the binding site of a bismuth complex on a bacterial enzyme, such as urease in H. pylori. Upon binding, conformational changes in the protein are induced, which would alter the pattern of deuterium uptake. nih.gov Regions of the protein that become protected from the solvent upon ligand binding will show a decreased rate of deuterium exchange. This allows for the precise identification of interaction sites and provides insight into allosteric effects—structural changes that occur at a site distant from the ligand-binding pocket. thermofisher.com

| HDX-MS Parameter | Description | Application in this compound Research |

| Deuterium Uptake Rate | The rate at which backbone amide hydrogens are replaced by deuterium from the solvent. | Reveals solvent accessibility and dynamics of different protein regions. |

| Differential HDX | Comparison of deuterium uptake between a protein in its free state (apo) and its ligand-bound state (holo). | Identifies specific regions of a target protein (e.g., bacterial enzyme) where binding of a this compound component occurs, and reveals any resulting conformational changes. |

| Peptide-Level Resolution | The protein is proteolytically digested after the exchange reaction to localize the mass changes to specific peptides. | Maps the interaction interface with amino acid sequence-level detail. |

Identifying the molecular targets of a drug is crucial for understanding its mechanism of action and potential off-target effects. nih.gov Mass spectrometry-based chemical proteomics is a powerful strategy for the unbiased identification of drug-protein interactions within a complex biological system. stonybrookmedicine.edu A common approach involves designing a chemical probe based on the drug molecule. This probe is modified with a reactive group for covalent cross-linking and an affinity tag, such as biotin, for enrichment. nih.gov

For this compound research, a component like metronidazole (B1676534) could be synthesized into a probe. This probe would then be incubated with bacterial cell lysates. After an incubation period allowing the probe to bind to its target proteins, the sample is exposed to UV light to induce cross-linking. The probe-protein complexes are then "fished" out of the complex mixture using the affinity tag (e.g., with streptavidin beads). stonybrookmedicine.edu Following enrichment, the captured proteins are digested into peptides and identified using high-resolution mass spectrometry. nih.gov Quantitative proteomic techniques can be integrated to distinguish specific targets from non-specific binders by comparing the abundance of proteins captured by the active probe versus a control probe. noaa.gov This methodology can uncover both known and novel protein targets of this compound's components, providing a global view of its interactions within the proteome.

Computational and Bioinformatic Approaches

Molecular Dynamics (MD) simulations offer a computational microscope to view the dynamic behavior of biomolecular systems at an atomic level. nih.gov This technique uses the principles of classical mechanics to simulate the movements of atoms and molecules over time, providing detailed insights into how a ligand, such as a component of this compound, interacts with its protein target. rsc.org By simulating a protein-ligand complex in a virtual environment that mimics physiological conditions (including water and ions), MD can predict binding pathways, calculate binding affinities, and identify key amino acid residues that stabilize the interaction. nih.govnih.gov

In the context of this compound, MD simulations can be used to model the binding of metronidazole or tetracycline (B611298) to their respective targets, or to investigate how bismuth ions coordinate within a protein's active site. springernature.com These simulations can reveal subtle conformational changes in the protein upon ligand binding, which are often essential for its function or inhibition. unibas.ch The insights gained from MD simulations, such as the calculation of binding free energy, can guide the design of more potent derivatives and help interpret experimental data from techniques like HDX-MS.

| MD Simulation Output | Insight Provided | Relevance to this compound Research |

| Binding Pose & Stability | Predicts the most stable orientation of the ligand within the protein's binding site and tracks its stability over time. | Elucidates how components like metronidazole or tetracycline fit into their bacterial targets. |

| Interaction Energy | Calculates the energetic contribution of specific amino acids to the binding of the ligand. | Identifies critical residues for drug efficacy and potential sites for resistance mutations. |

| Conformational Changes | Visualizes how the protein's structure flexes and adapts in response to ligand binding. | Provides a dynamic understanding of the mechanism of inhibition or modulation. |

| Binding Free Energy | A quantitative measure of the affinity between the ligand and the protein. | Helps to rank the potency of different compounds and guide lead optimization. |

In silico modeling encompasses a range of computational tools used to predict the properties and behavior of drugs within a biological system. Physiologically based pharmacokinetic (PBPK) models, for example, integrate physicochemical properties of a drug with physiological data to simulate its absorption, distribution, metabolism, and excretion (ADME). nih.gov Models like GastroPlus™ or GI-Sim use a series of compartments representing different sections of the gastrointestinal tract to predict how a drug will dissolve and be absorbed following oral administration. researchgate.netnih.gov

These models are valuable in understanding the complex behavior of a combination product like this compound. By inputting data on the solubility, permeability, and formulation characteristics of bismuth subcitrate, metronidazole, and tetracycline, these simulations can predict their respective concentration profiles in different regions of the gut. youtube.com This is crucial for predicting whether sufficient concentrations of the active components reach the site of infection, such as the stomach lining where H. pylori resides. The models can also be used to explore the impact of formulation changes on drug delivery and to bridge the gap between in vitro dissolution data and in vivo performance, thereby aiding in the rational development of optimized formulations. nih.gov

Analytical Chemistry and Characterization Methodologies for Research

A robust suite of analytical chemistry techniques is essential for the fundamental characterization of any pharmaceutical product during research and development. These methods ensure the identity, purity, and quantity of the active pharmaceutical ingredients (APIs) and are foundational for all further biological and computational studies.

For a multi-component drug like this compound, chromatographic techniques are paramount. High-Performance Liquid Chromatography (HPLC) is typically used for the separation and quantification of organic components like metronidazole and tetracycline hydrochloride. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be employed for sensitive and specific detection.

The characterization of the inorganic component, bismuth subcitrate potassium, requires different approaches. Atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive methods for quantifying the bismuth content. researchgate.net

Structural elucidation and solid-state characterization are performed using a variety of spectroscopic and physical analysis techniques.

| Analytical Technique | Parameter Measured | Purpose in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Purity, concentration, and stability of organic APIs. | To quantify metronidazole and tetracycline in the formulation and in dissolution studies. |

| Atomic Absorption Spectrometry (AAS) | Concentration of specific elements (e.g., bismuth). | To accurately determine the bismuth content. researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | To confirm the identity of the APIs and excipients and to study potential interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure. | To provide unambiguous structural confirmation of the organic components. |

| X-ray Diffraction (XRD) | Crystalline or amorphous nature of solid materials. | To characterize the solid-state properties of the raw materials and the final product, which can affect stability and dissolution. |

Genetic and Library Screening Technologies

A groundbreaking application of this compound has emerged in the field of drug discovery, where it is used as a key reagent in combination with genetically encoded library technologies to generate and screen novel therapeutic peptides.

Phage display is a powerful technique for discovering peptides that bind to specific targets. sjtu.edu.cn A novel strategy utilizes this compound (bismuth tripotassium dicitrate) for the creation of constrained "peptide-bismuth bicycles". researchgate.netbiorxiv.organu.edu.aubiorxiv.orgresearchgate.net This represents the first genetic encoding of peptide-bismuth bicyclic peptides in a phage display system. researchgate.netbiorxiv.org

In this method, a phage library displaying peptides with three cysteine residues is treated with this compound. sjtu.edu.cnresearchgate.net The trivalent bismuth ion (Bi³⁺) acts as a thiophilic (sulfur-loving) metal core, instantaneously cross-linking the three cysteine sulfhydryl groups to form a rigid bicyclic structure. researchgate.netbiorxiv.org A key advantage of using this compound is that it is a water-soluble Bi(III) reagent, which allows the bicyclization reaction to occur in situ under fully biocompatible conditions (e.g., in buffer at physiological pH), eliminating the need for organic co-solvents that were previously required. biorxiv.orgbiorxiv.orgnih.gov This instantaneous and biocompatible modification does not compromise phage infectivity. sjtu.edu.cn The resulting library of bicyclic peptides can then be screened against a protein target to identify high-affinity ligands. sjtu.edu.cnresearchgate.net This structural constraint has been shown to dramatically improve binding affinity; in one study, a Bi³⁺ cyclized peptide showed a hundred-fold better affinity than its linear counterpart. sjtu.edu.cn

Genetically encoded libraries are a cornerstone of modern peptide drug discovery, providing vast sequence diversity to identify hits for therapeutic targets. researchgate.netbiorxiv.orgnih.gov The integration of this compound chemistry with these libraries facilitates the discovery of structurally rigid, high-affinity macrocyclic peptide ligands. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net

The strategy involves designing a library of genes, which are then integrated into a display platform like the M13 bacteriophage, to produce a diverse collection of peptides (e.g., on the pVIII coat protein). researchgate.netbiorxiv.org The library is designed to contain a specific motif, such as three cysteine residues with semi-randomized amino acids in between. sjtu.edu.cnbiorxiv.org By applying this compound, the entire linear peptide library is converted into a library of peptide-bismuth bicycles. researchgate.netnih.gov This chemical modification enhances the pharmaceutical properties of the displayed peptides by restricting their conformational freedom, which can lead to dramatic improvements in bioactivity and stability. researchgate.netbiorxiv.org The compatibility of bismuth bicyclization with genetically encoded libraries allows for the rapid identification of peptide-bismuth bicycles for virtually any given target. biorxiv.orgbiorxiv.org

Analyzing the peptide sequences enriched during the screening process is a critical step in identifying successful binders. nih.gov Historically, this was performed using Sanger sequencing, a reliable method that is labor-intensive and generally limited to analyzing only a few hundred individual clones. nih.govcreative-biolabs.comwikipedia.org This low throughput means that screens based on Sanger sequencing may identify only a few dominant binding clones while missing thousands of other potentially useful ones. nih.gov

Modern approaches have largely replaced Sanger sequencing with Next-Generation Sequencing (NGS), also known as high-throughput or deep sequencing, for library analysis. nih.govcreative-biolabs.comdiva-portal.org NGS platforms allow for the simultaneous analysis of millions of sequences in a single run, providing unmatched depth and scope. nih.govcreative-biolabs.com This enables a detailed, quantitative profile of the entire library's diversity and allows researchers to precisely track the enrichment of specific sequences across multiple rounds of selection. creative-biolabs.comdiva-portal.org

In the context of screening this compound-generated peptide-bismuth bicycle libraries, Nanopore sequencing has been specifically utilized. researchgate.netmicrobiologyresearch.orgcd-genomics.combiotechniques.comnanoporetech.comnih.gov Nanopore technology offers real-time sequencing of long DNA reads. nih.gov Following the panning of the phage library against a target, the DNA from the enriched phages is isolated and sequenced. researchgate.netnih.gov Nanopore sequencing was used to identify the top hits from selection campaigns involving bismuth-modified phage libraries, demonstrating its utility in this advanced screening platform. researchgate.net

| Sequencing Technology | Key Feature | Application in Library Screening | Reference |

|---|---|---|---|

| Sanger Sequencing | Low throughput, high accuracy for single reads (>500 bp) | Analysis of a few hundred individual clones; validation of NGS results | nih.govcreative-biolabs.comwikipedia.org |

| Next-Generation Sequencing (NGS) (e.g., Illumina) | Ultra-high throughput (millions of short reads) | Quantitative profiling of entire library diversity; tracking enrichment kinetics | nih.govcreative-biolabs.com |

| Nanopore Sequencing | Real-time sequencing of long DNA/RNA fragments | Analysis of enriched hits from peptide-bismuth bicycle library screening | researchgate.netnih.gov |

Emerging Research Frontiers and Translational Opportunities for Gastrodenol

Gastrodenol as a Tool in Chemical Biology

This compound is gaining prominence as a valuable reagent in chemical biology, particularly in the synthesis and modification of peptides.

Utility in Bicyclic Peptide Synthesis and Conformational Constraint

Recent studies have demonstrated the utility of bismuth(III) in generating constrained bicyclic peptides from linear precursors containing three cysteine residues under biocompatible conditions. biorxiv.orgnih.gov this compound, as a water-soluble bismuth(III) reagent, has been introduced for the modification of phage libraries and in situ bicyclic peptide preparation. biorxiv.orgnih.gov This approach eliminates the need for organic co-solvents that were previously necessary when using water-insoluble bismuth salts like bismuth tribromide (BiBr₃). biorxiv.orgnih.gov The modification of peptides with bismuth using reagents like this compound is described as instantaneous and entirely biocompatible, offering advantages over conventional alkylation-based methods. biorxiv.org This method contributes to expanding the toolbox of peptide multicyclisation using main group elements. researchgate.net

Enhancement of Peptide Bioactivity and Cell Permeability via Bismuth Bicyclization

The creation of constrained peptide structures through methods like bismuth bicyclization can significantly impact their pharmaceutical properties. Restricting the conformational freedom of a peptide is known to potentially lead to dramatic improvements in bioactivity, stability, and membrane permeability. biorxiv.org Bicyclic peptides incorporating metal centers, such as bismuth, have been developed as a new class of constrained peptides exhibiting notable affinity, stability, and membrane permeability. nih.gov A pilot display screening campaign demonstrated the enrichment of bicyclic peptides with dissociation constants two orders of magnitude lower than their linear counterparts when targeting streptavidin, underscoring the significant impact of structural constraint on binding affinity. biorxiv.org

Exploration of Novel Therapeutic Applications Beyond Traditional Uses

Research is exploring potential new therapeutic applications for this compound beyond its conventional uses.

Potential in Systemic Inflammatory Conditions

This compound has shown potential in ameliorating inflammatory diseases by suppressing NLRP3/GSDMD mediated pyroptosis. researchgate.net Pyroptosis is a lytic form of cell death mediated by inflammatory caspases that cleave the gasdermin D (GSDMD) protein, and it plays a crucial role in immune defenses and diseases. researchgate.net The suppression of this pathway by this compound suggests a potential therapeutic avenue for conditions involving dysregulated inflammation. researchgate.net

Antiviral Strategies for Emerging Pathogens

Investigations into the antiviral properties of this compound have explored its effects on emerging pathogens. Studies have examined the molecular mechanism of action of this compound on coronavirus 3C-like protease (3CLpro), a key enzyme for viral replication. researchgate.net Research suggests that this compound may act as a potential broad-spectrum anti-betacoronavirus drug. researchgate.net The binding of this compound to SARS-CoV-2 3CLpro was observed to disrupt the hydrogen bond in the dimer interface of the enzyme. researchgate.net

Future Directions in this compound Research

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the intricate mechanisms through which this compound exerts its biological effects requires a multifaceted approach. While traditional research has focused on specific pathways, the integration of multi-omics data offers the potential for a more comprehensive and systems-level understanding. Multi-omics involves the combined analysis of data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to build a more complete picture of biological processes astrazeneca.comfrontlinegenomics.com.

Although explicit studies integrating a full spectrum of multi-omics data specifically for this compound are still emerging, current research utilizes techniques that fall under the multi-omic umbrella to elucidate its diverse mechanisms. For instance, studies investigating this compound's antiviral activity against coronaviruses have employed techniques such as hydrogen/deuterium (B1214612) exchange coupled with mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations nih.govresearchgate.net. HDX-MS provides insights into protein conformation and dynamics, while MD simulations model the interactions between this compound and viral proteins, such as the coronavirus 3-chymotrypsin-like protease (3CLpro). This combination of experimental and computational approaches provides a detailed view of the molecular interactions and conformational changes induced by this compound binding to its target protein nih.govresearchgate.net.

Research into this compound's anti-inflammatory properties has similarly delved into molecular mechanisms by examining its effects on pathways like pyroptosis, a form of inflammatory programmed cell death. These studies have investigated the compound's influence on key components of the pyroptosis pathway, including the NLRP3 inflammasome and Gasdermin D (GSDMD) researchgate.netresearchgate.net. While not always presented as formal multi-omics studies, these investigations often involve analyzing changes in protein activity, complex formation (e.g., NLRP3 oligomerization), and downstream cellular events, which aligns with aspects of proteomic and cellular analysis researchgate.net.

The application of integrated multi-omics approaches could significantly advance the understanding of this compound. For example, combining transcriptomic data (gene expression changes) with proteomic data (protein abundance and modification) could reveal how this compound influences cellular signaling networks. Metabolomic analysis could identify changes in cellular metabolic profiles in response to this compound treatment, providing further clues about its effects on cellular function. Integrating these layers of data, potentially with lipidomics or epigenomics, could uncover novel targets and pathways modulated by this compound, providing a more holistic view of its biological impact in various conditions, such as viral infections or inflammatory states. The use of bioinformatics and artificial intelligence (AI) is crucial in integrating and interpreting these complex datasets to identify clinically relevant insights and potential biomarkers astrazeneca.commdpi.com.

Development of Advanced Preclinical Models

Preclinical models are essential for evaluating the efficacy and understanding the mechanisms of potential therapeutic compounds like this compound before clinical trials. Research on this compound has utilized a range of in vitro and in vivo preclinical models to investigate its effects.

In the context of its antiviral research, in vitro studies have included cell-free assays and experiments using infected cell lines, such as Vero E6 cells infected with SARS-CoV-2 researchgate.net. These models allow for the assessment of this compound's direct inhibitory effects on viral enzymes like 3CLpro and its ability to reduce viral replication in a controlled environment nih.govresearchgate.net.

Beyond in vitro studies, animal models have been employed to evaluate this compound's efficacy in a more complex biological system. Hamster infection models have been used to study the in vivo antiviral effects of this compound against SARS-CoV-2 researchgate.net. These models provide valuable data on the compound's ability to reduce viral load and ameliorate disease symptoms in a living organism.

Furthermore, to investigate this compound's anti-inflammatory properties, mouse models of inflammatory diseases have been utilized. These include models for experimental autoimmune encephalomyelitis (EAE), which mimics aspects of multiple sclerosis; lipopolysaccharide (LPS)-induced septic mice, a model for systemic inflammation; and monosodium urate (MSU)-induced peritonitis, a model for crystal-induced inflammation researchgate.netdntb.gov.ua. Studies using these models have demonstrated that this compound treatment can attenuate pyroptosis-mediated inflammatory responses and improve outcomes in these disease settings researchgate.net.

The development of more advanced preclinical models could further enhance the research on this compound. This could include the use of organoids or microphysiological systems ("organs-on-a-chip") that better recapitulate human physiology and disease states. Patient-derived xenograft models could also be valuable in evaluating this compound's potential in specific disease contexts, such as H. pylori-associated gastric conditions or certain viral infections, allowing for a more personalized preclinical assessment. The integration of advanced imaging techniques and in vivo molecular profiling within these models could provide real-time insights into this compound's distribution, target engagement, and downstream effects.

Taken together, the emerging research on this compound, leveraging techniques that align with multi-omics approaches and employing relevant preclinical models, is expanding our understanding of its biological activities beyond its traditional uses. These efforts are crucial for exploring its potential in new therapeutic areas, such as antiviral and anti-inflammatory treatments.

Q & A

Basic Research Questions

Q. What are the standard in vivo models for evaluating Gastrodenol’s mucosal protective efficacy, and how are confounding variables controlled?

- Methodology : Rodent models (e.g., ethanol-induced gastric ulceration in rats) are widely used to assess mucosal healing . Key variables include dosage (e.g., 120 mg/kg colloidal bismuth subcitrate), pretreatment duration, and post-treatment observation periods. Control groups should receive vehicle-only treatments, while variables like diet, stress, and circadian rhythm are standardized .

- Data Interpretation : Measure ulcer index reduction (%) and histological scoring for epithelial regeneration. Statistical significance is determined via ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Q. How is colloidal bismuth subcitrate quantified in pharmacokinetic studies, and what are the limitations of current assays?

- Analytical Techniques :

| Method | Sensitivity (ng/mL) | Sample Type | Limitations |

|---|---|---|---|

| HPLC-UV | 50 | Plasma | Low resolution in complex matrices |

| ICP-MS | 5 | Serum, tissue | Requires acid digestion |

| ELISA | 10 | Urine | Cross-reactivity with other bismuth compounds |

- Best Practices : Validate assays using spiked matrices and include recovery rates >85% to minimize variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro cytoprotective effects of this compound and in vivo clinical outcomes?

- Hypothesis Testing : Conduct co-culture experiments (e.g., gastric epithelial cells with immune cells) to simulate the in vivo microenvironment. Measure IL-8 suppression and compare with biopsy-derived cytokine levels from clinical trials .

- Contradiction Analysis : If in vitro data overestimates efficacy, assess bioavailability via Caco-2 permeability assays or ex vivo intestinal perfusion models .

Q. What statistical approaches optimize longitudinal analysis of this compound’s therapeutic durability in chronic gastritis trials?

- Design : Use mixed-effects models to account for repeated measures (e.g., endoscopic scores at 0, 4, 8 weeks) and covariates like H. pylori status. Survival analysis (Kaplan-Meier curves) applies to relapse-free intervals .

- Sensitivity Analysis : Stratify data by adherence rates (<80% vs. ≥80%) and adjust for missing values via multiple imputation .

Q. How do researchers validate novel molecular targets (e.g., COX-2/PGE2 pathways) implicated in this compound’s mechanism through multi-omics integration?

- Workflow :

Transcriptomics : RNA-seq of gastric mucosa pre/post-treatment to identify differentially expressed genes (FDR <0.05).

Proteomics : LC-MS/MS to quantify COX-2, TGF-β1, and mucin-5AC levels.

Pathway Enrichment : Use STRING or KEGG to map interactions and validate via siRNA knockdown in cell models .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.